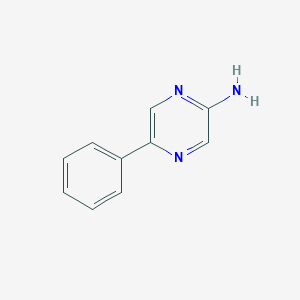

2-Amino-5-phenylpyrazine

説明

Overview of Pyrazine (B50134) Derivatives in Chemical Science

Pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. tandfonline.comresearchgate.net This six-membered aromatic ring, containing two nitrogen atoms in a 1,4-orientation, serves as a core structure in numerous naturally occurring and synthetic molecules. tandfonline.comnih.gov The presence of the pyrazine ring is a key feature in many compounds that are important in drug design and development. imist.ma

Pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netmdpi.com Their versatile chemical nature allows for various synthetic modifications, such as coupling reactions, which enables the creation of a diverse library of compounds for further investigation. researchgate.net The study of pyrazine derivatives is a dynamic area of research, with ongoing efforts to synthesize new analogues and explore their potential applications in medicine and materials science. tandfonline.com

Significance of 2-Amino-5-phenylpyrazine as a Research Scaffold.Current time information in Bangalore, IN.

This compound stands out as a particularly valuable building block in the synthesis of more complex molecules. chemimpex.com Its structure, featuring both a reactive amino group and a phenyl substituent on the pyrazine core, allows for the introduction of diverse functional groups. chemimpex.com This adaptability makes it an attractive starting material for chemists aiming to create novel compounds with specific, tailored properties. chemimpex.com

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in the development of potential anti-cancer agents and antibiotics. chemimpex.com Researchers utilize this compound to enhance the bioactivity and selectivity of new drug candidates. chemimpex.com Beyond its pharmaceutical applications, it is also employed in the field of materials science for the formulation of advanced polymers and coatings, where it can improve thermal stability and mechanical properties. chemimpex.com The compound's ability to participate in various chemical reactions makes it a reliable and efficient tool in organic synthesis for both academic and industrial research. chemimpex.com

Scope and Objectives of Research on the Compound

Current research on this compound is multifaceted, with a primary focus on its application in medicinal chemistry and materials science. In the pharmaceutical realm, a significant objective is the synthesis and evaluation of novel derivatives as potential therapeutic agents. For instance, research has explored the creation of 5-amino-N-phenylpyrazine-2-carboxamides and 6-arylpyrazine-2-carboxamides as potential inhibitors for various diseases. csfarmacie.czacs.org Studies have also investigated its use in the development of compounds with antimycobacterial and antiviral activities. csfarmacie.czprolekare.cz

In materials science, research aims to leverage the properties of this compound to create new materials with enhanced functionalities. One area of investigation involves the synthesis of silver(I) nitrate (B79036) complexes with this compound, which have shown interesting luminescent properties. researchgate.netnsu.ru The synthesis of derivatives like 5-(4-nitrophenyl)-2-aminopyrazine is also being explored, highlighting the ongoing efforts to create novel materials with specific characteristics. scientific.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Melting Point | 143-148 °C |

| Appearance | White to yellow crystalline powder |

| Solubility | Soluble in Methanol (B129727) |

This table is based on data from multiple sources. chemicalbook.comcymitquimica.comsigmaaldrich.com

Table 2: Research Applications of this compound Derivatives

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| 5-amino-N-phenylpyrazine-2-carboxamides | Anti-infective properties | Some derivatives showed moderate antibacterial activity against Staphylococcus aureus and moderate antiviral activity against influenza A viruses. csfarmacie.czcsfarmacie.cz |

| 6-Arylpyrazine-2-carboxamides | Inhibitors for Trypanosoma brucei | Discovery of novel analogues with potent activity against T. b. brucei and T. b. rhodesiense. acs.org |

| Silver(I) nitrate complexes | Luminescent materials | Formation of complexes exhibiting blue and green emission upon excitation with different wavelengths. researchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | Antimycobacterial activity | Many compounds demonstrated activity against Mycobacterium tuberculosis H37Rv. mdpi.com |

This table summarizes findings from various research articles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAKXVBZQBPPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344670 | |

| Record name | 2-Amino-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-13-2 | |

| Record name | 2-Amino-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Phenylpyrazine

Established Synthetic Routes to 2-Amino-5-phenylpyrazine and its Analogs

The traditional synthesis of this compound and its derivatives relies on well-established organic reactions, including palladium-catalyzed cross-coupling and classical condensation reactions.

Suzuki-Miyaura Coupling Approaches for Phenylpyrazine Synthesis

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of this compound synthesis, this reaction is typically employed to introduce the phenyl group onto a pre-existing aminopyrazine core. acs.org The general approach involves the reaction of a halogenated aminopyrazine, such as 2-amino-5-bromopyrazine, with phenylboronic acid in the presence of a palladium catalyst and a base. acs.orgscientific.net

The synthesis of a related compound, 5-(4-nitrophenyl)-2-aminopyrazine, was successfully achieved from 2-aminopyrazine (B29847) through a two-step process involving monobromination followed by a Suzuki-Miyaura coupling. scientific.net This highlights the utility of this approach for creating substituted phenylpyrazine derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and purity.

A variety of aryl and heteroaryl boronic acids or their pinacol (B44631) esters can be coupled with halogenated pyrazines, demonstrating the versatility of the Suzuki-Miyaura reaction in generating a diverse library of phenylpyrazine analogs. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Phenylpyrazine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyrazine | Phenylboronic acid | Pd catalyst, base | This compound | acs.org |

| 2-Aminopyrazine | N-Bromosuccinimide, then Phenylboronic acid | Pd catalyst, base | This compound | scientific.net |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | TiCl4, Pd catalyst | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

Condensation Reactions for Pyrazine (B50134) Ring Formation

Condensation reactions represent a classical and fundamental approach to the synthesis of the pyrazine ring system. unimas.myresearchgate.net These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation to form the aromatic pyrazine ring. unimas.myresearchgate.net

A common strategy involves the self-condensation of two molecules of an α-aminocarbonyl compound, which proceeds through a 3,6-dihydropyrazine intermediate that is subsequently oxidized. unimas.my Another variation is the reaction of an α-diketone with a 1,2-diamino compound. jlu.edu.cn For instance, the condensation of a diketone with diaminomaleonitrile (B72808) can yield a pyrazine derivative. unimas.my The choice of symmetrical starting materials often leads to better results in these reactions. unimas.my

Historically, the Staedel–Rugheimer pyrazine synthesis (1876) involved the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation. wikipedia.org The Gutknecht pyrazine synthesis (1879) is a variation of this self-condensation method, differing in the synthesis of the α-ketoamine intermediate. wikipedia.org

Alternative Strategies for Aminopyrazine Core Construction

Beyond the more common condensation routes, other strategies have been developed for constructing the aminopyrazine core. One such method involves the reaction of an α-chloro or α-bromo oxime with an aminoacetonitrile (B1212223) in the presence of an acid-uptake agent. google.com This is followed by the separation of the intermediate hydroxyimino-substituted amino-acetonitrile and subsequent cyclization with an acid to yield the substituted 2-aminopyrazine. google.com

Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be converted to the pyrazine. unimas.my Additionally, the reaction of dicyanide with ammonia has been shown to produce 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine. unimas.my

Novel Synthetic Approaches and Optimization

Recent research has focused on developing more efficient, facile, and optimized methods for the synthesis of this compound and its derivatives.

Facile and Efficient Synthesis Protocols

A one-pot procedure for the synthesis of this compound has been developed, offering a more streamlined and efficient alternative to multi-step syntheses. acs.org Microwave-assisted synthesis has also been employed to accelerate the preparation of 5-amino-N-phenylpyrazine-2-carboxamides, demonstrating the potential of modern techniques to improve reaction times and yields. prolekare.cz

Investigation of Reaction Conditions and Catalysis

The optimization of reaction conditions and the choice of catalyst are critical for the successful synthesis of this compound. The reaction between silver nitrate (B79036) (AgNO3) and this compound (L) has been studied, revealing that the molar ratio of reactants and the synthesis time can lead to the formation of different polymorphs of the resulting complex. researchgate.net For example, a 1.5:1 molar ratio of Ag:L with a longer reaction time yields [AgL2NO3], while a 1:2 ratio and a shorter time produce a different polymorphic form. researchgate.net

In the realm of catalysis, the use of palladium catalysts remains central to many synthetic routes, particularly in Suzuki-Miyaura coupling reactions. acs.orgscientific.net The development of new and more efficient catalytic systems is an ongoing area of research. Furthermore, synergistic approaches combining photoredox catalysis with biocatalysis have been explored for the synthesis of non-canonical amino acids, which could potentially be adapted for the synthesis of complex pyrazine derivatives. nih.gov

Yield Optimization and Purity Enhancement

The efficient synthesis of this compound is critical for its application in further chemical explorations. Research has demonstrated that high yields and purity can be achieved through carefully controlled reaction pathways.

One notable method involves the reductive decyanation and deoxygenation of a precursor molecule, this compound-3-carbonitrile 1-oxide. In a specific application of this method, hydrogenation using a 5% platinum on carbon (Pt/C) catalyst in a solution of acetic acid and methanol (B129727) at 40°C resulted in the formation of 5-phenylpyrazin-2-amine with a high yield of 90%. thieme-connect.de This process effectively removes both the nitrile group and the N-oxide to produce the desired high-purity amine.

General synthetic strategies for pyrazine derivatives often involve condensation reactions. For instance, the reaction of dicyanide with ammonia in a methanol solution can afford aminocyano-pyrazine derivatives, which could potentially be converted to this compound. unimas.my The yields in these types of cyclization reactions can vary; for example, the formation of 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine from a dicyanide precursor and ammonia was reported with a 31% yield. unimas.my Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for maximizing the yield and ensuring the purity of the final product. Chromatographic techniques are often employed for purification. unimas.my

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. Its structure offers three primary sites for chemical modification: the amino group, the phenyl ring, and the pyrazine heterocycle itself.

Chemical Modifications at the Amino Group

The amino group at the C-2 position of the pyrazine ring is a key site for functionalization, allowing for the introduction of diverse substituents through various chemical transformations.

Acylation and Amidation: The amino group can readily undergo acylation to form amides. For example, reacting aminopyrazines with acyl chlorides in the presence of a base like pyridine (B92270) yields pyrazinecarboxamides. mdpi.comnih.gov This is a common strategy for creating libraries of compounds for biological screening. mdpi.comnih.govmdpi.com Acetylation can also occur using reagents like acetic anhydride. imist.ma

Alkylation: The amino group can be alkylated. Reductive alkylation of related amino-pyridine carboxylates has been used as a general method to introduce alkyl groups. nih.gov This suggests that the amino group of this compound could be similarly functionalized.

Formation of Complex Heterocycles: The amino group can serve as a nucleophile in cyclization reactions to form more complex, fused heterocyclic systems. For instance, derivatives of 2-aminopyrimidines have been used to synthesize potent enzyme inhibitors through multi-step reactions involving the amino group. nih.gov

| Reaction Type unfold_more | Reagents & Conditions unfold_more | Product Type unfold_more | Reference unfold_more |

|---|---|---|---|

| Amidation | Acyl chloride, pyridine, dry acetone, room temperature | N-phenylpyrazine-2-carboxamides | mdpi.com, nih.gov |

| Acetylation | Acetic anhydride | Acetylated aminopyrazine | imist.ma |

| Reductive Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH4) | N-alkylated aminopyridine | nih.gov |

Substitutions on the Phenyl Ring

The phenyl ring at the C-5 position offers a site for introducing functional groups to modulate the electronic and steric properties of the molecule. These modifications are typically achieved by using a pre-functionalized phenyl group during the initial synthesis of the pyrazine ring system or through subsequent electrophilic aromatic substitution, although the former is more common.

Studies on related N-phenylpyrazine-2-carboxamides show that a wide variety of substituents can be incorporated onto the phenyl ring. These include:

Halogens: Chloro and iodo substituents have been introduced. mdpi.commdpi.com

Alkyl Groups: Methyl and tert-butyl groups have been utilized. mdpi.com

Electron-withdrawing groups: Trifluoromethyl (CF3) groups have been added. nih.gov

Electron-donating groups: Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups have been incorporated. nih.gov

The synthesis often involves the condensation of a pyrazine precursor with a correspondingly substituted aniline. mdpi.comnih.gov For example, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was synthesized from 5-chloropyrazine-2-carboxylic acid and 2-amino-4-chlorophenol. mdpi.com This modular approach allows for systematic exploration of structure-activity relationships.

Modifications to the Pyrazine Heterocycle

Direct functionalization of the pyrazine ring of this compound allows for the introduction of substituents that can fine-tune the molecule's properties. The electron-donating amino group influences the reactivity and regioselectivity of these reactions.

Halogenation: The pyrazine ring can undergo halogenation. Bromination and chlorination are common modifications. For instance, 2-aminopyrazine can undergo regioselective chlorination. mdpi.com Bromination of aminopyrazine derivatives has also been reported, leading to compounds such as 3,5-dibromopyrazine-2-amine. imist.ma

Nitration: Nitration of the pyrazine ring is another possible transformation, introducing a nitro group which can serve as a handle for further functionalization. imist.ma

C-H Arylation: Modern cross-coupling methods can be used to form new carbon-carbon bonds. Iron-catalyzed C-H coupling has been used to arylate pyrazine rings, demonstrating a direct method for adding aryl groups to the heterocycle. mdpi.com

| Reaction Type unfold_more | Reagents & Conditions unfold_more | Product Type unfold_more | Reference unfold_more |

|---|---|---|---|

| Chlorination | e.g., N-chlorosuccinimide (NCS) | Chlorinated aminopyrazine | mdpi.com |

| Bromination | e.g., N-bromosuccinimide (NBS) | Brominated aminopyrazine | imist.ma, mdpi.com |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | Nitropyrazine derivative | imist.ma |

| C-H Arylation | Iron catalyst, aryl source | Arylated pyrazine | mdpi.com |

Regioselectivity and Stereoselectivity in Derivatization

Controlling the position of new functional groups (regioselectivity) is paramount in the synthesis of well-defined derivatives of this compound. The inherent electronic properties of the substituted pyrazine ring direct the outcome of these reactions.

The amino group at C-2 is an activating, ortho-, para-director. However, in the pyrazine ring, the nitrogen atoms are strongly deactivating. This creates a complex interplay that governs the position of electrophilic substitution. In the case of 2-aminopyrazine, electrophilic attack is often directed to the C-3 and C-5 positions. For example, a synthetic route to the antiviral drug Favipiravir involved the regioselective chlorination of 2-aminopyrazine as a key step. mdpi.com

When modifying the phenyl ring, the directing effects of any existing substituents must be considered. In syntheses that build the molecule from substituted precursors, the regiochemistry is pre-determined by the choice of starting materials, such as substituted anilines. mdpi.comnih.gov

Stereoselectivity becomes a factor when chiral centers are created during derivatization. While the core of this compound is achiral, reactions that introduce chiral substituents or create new stereocenters on side chains would require stereocontrolled methods or separation of enantiomers/diastereomers to yield stereopure compounds. For instance, in the synthesis of complex inhibitors, maintaining the correct stereochemistry is often crucial for biological activity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Amino 5 Phenylpyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-5-phenylpyrazine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H-NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the amino group protons, the pyrazine (B50134) ring protons, and the phenyl ring protons.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is generally found in the region of 4.5-6.0 ppm.

Pyrazine Ring Protons: The pyrazine ring contains two protons at positions 3 and 6. Due to the asymmetry introduced by the phenyl and amino groups, these protons are in different chemical environments and appear as two distinct singlets. The proton at position 3 is adjacent to the amino group, while the proton at position 6 is adjacent to the phenyl group. Their expected chemical shifts are typically in the aromatic region, around 8.0-8.5 ppm.

Phenyl Ring Protons: The monosubstituted phenyl ring gives rise to a more complex set of signals. The five protons on the phenyl ring are designated as ortho, meta, and para relative to the pyrazine substituent. The ortho-protons (H-2', H-6') often appear as a multiplet (typically a doublet of doublets) further downfield due to the proximity to the heterocyclic ring. The meta- (H-3', H-5') and para- (H-4') protons appear as multiplets at slightly higher fields, typically in the 7.2-7.8 ppm range.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on standard additive models and data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 4.5 - 6.0 | Broad Singlet |

| Pyrazine H-3 | ~ 8.1 | Singlet |

| Pyrazine H-6 | ~ 8.4 | Singlet |

| Phenyl H-2', H-6' (ortho) | 7.6 - 7.8 | Multiplet |

| Phenyl H-3', H-5' (meta) | 7.2 - 7.5 | Multiplet |

| Phenyl H-4' (para) | 7.3 - 7.6 | Multiplet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Due to the molecule's asymmetry, all ten carbon atoms are expected to be unique.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts. The carbon bearing the amino group (C-2) is significantly shielded and appears at a lower chemical shift compared to the other ring carbons. The carbon bonded to the phenyl group (C-5) is also distinct. The two CH carbons (C-3 and C-6) will appear in the typical aromatic region for heterocyclic compounds.

Phenyl Ring Carbons: The phenyl ring will show six distinct signals. The carbon atom directly attached to the pyrazine ring (C-1', the ipso-carbon) has a characteristic chemical shift. The ortho (C-2', C-6'), meta (C-3', C-5'), and para (C-4') carbons appear at predictable positions in the aromatic region, typically between 120 and 140 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard additive models and data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C-2 (-NH₂) | ~ 155 |

| Pyrazine C-3 | ~ 130 |

| Pyrazine C-5 (-Ph) | ~ 145 |

| Pyrazine C-6 | ~ 135 |

| Phenyl C-1' (ipso) | ~ 137 |

| Phenyl C-2', C-6' (ortho) | ~ 127 |

| Phenyl C-3', C-5' (meta) | ~ 129 |

| Phenyl C-4' (para) | ~ 128 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and confirming the molecular structure. youtube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). creative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the phenyl ring (ortho to meta, meta to para), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would definitively link each proton signal from the pyrazine and phenyl rings to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (2-3 bonds). This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the ortho-protons of the phenyl ring (H-2', H-6') and the pyrazine carbon to which the phenyl ring is attached (C-5), providing definitive proof of the connectivity between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the bonds within a molecule. These methods are highly effective for identifying functional groups and can provide insights into molecular conformation. researchgate.net

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to the specific functional groups and structural motifs present in the molecule.

N-H Vibrations: The amino group is identified by N-H stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine (one for asymmetric stretch, one for symmetric stretch). libretexts.org An N-H bending (scissoring) mode is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyrazine and phenyl rings are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazine and phenyl rings give rise to a series of sharp, medium-to-strong intensity bands in the 1400-1620 cm⁻¹ region. mdpi.comlibretexts.org These bands are characteristic of aromatic and heteroaromatic systems.

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. This region is unique to the specific molecule.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 |

| Stretch | Aromatic C-H | 3030 - 3100 |

| Ring Stretch | Aromatic C=C and C=N | 1400 - 1620 |

| Bending (Scissoring) | Amine (-NH₂) | 1600 - 1650 |

| Out-of-Plane Bending | Aromatic C-H | 690 - 900 |

Vibrational spectroscopy, particularly Raman spectroscopy, can be a sensitive probe of molecular conformation. nih.gov For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrazine and phenyl rings. This rotation changes the dihedral angle between the two rings.

Different conformers (rotational isomers) can have slightly different vibrational frequencies. Low-frequency Raman spectroscopy is especially useful for detecting subtle structural changes, as the low-frequency modes (typically below 500 cm⁻¹) often involve collective vibrations of the entire molecular skeleton, including the torsional and bending modes related to the inter-ring angle. eurekalert.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies for different possible conformers. By comparing the experimental Raman spectrum with the calculated spectra, it is possible to determine the most stable conformation of the molecule in a given state (e.g., solid or in solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₀H₉N₃) can be calculated by summing the masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (N) | 3 | 14.003074 | 42.009222 |

| Total | 171.079647 |

An experimental HRMS analysis of this compound would be expected to yield a mass measurement very close to this theoretical value, confirming its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, the molecular ion ([M+H]⁺) of this compound would likely undergo fragmentation through several key pathways. Common fragmentation patterns for aromatic amines include the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). The phenyl and pyrazine rings may also undergo cleavage.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Product Ion (m/z) |

| 172.0875 | [C₁₀H₁₀N₃]⁺ | NH₃ | 155.0609 |

| 172.0875 | [C₁₀H₁₀N₃]⁺ | HCN | 145.0769 |

| 155.0609 | [C₁₀H₈N₂]⁺ | HCN | 128.0524 |

| 145.0769 | [C₉H₈N₂]⁺ | C₂H₂ | 119.0656 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise atomic coordinates, allowing for the unambiguous determination of its molecular structure. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of similar aminophenyl derivatives suggests that the molecule would likely exhibit a planar or near-planar conformation due to the aromatic nature of the phenyl and pyrazine rings. Key structural parameters that would be determined include the C-N bond lengths of the amino group to the pyrazine ring, the C-C bond length between the phenyl and pyrazine rings, and the torsion angle between the two rings.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.7 |

| c (Å) | ~17.2 |

| β (°) | ~95 |

| Volume (ų) | ~820 |

| Z | 4 |

These are hypothetical values based on similar small organic molecules and serve as an illustration of the data that would be obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important in the pharmaceutical and materials sciences for the identification of different crystalline forms, or polymorphs. Polymorphs of a compound can exhibit different physical properties, such as solubility and stability.

A PXRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles, which is characteristic of its crystal lattice. The presence of different sets of peaks in samples prepared under different crystallization conditions would indicate the existence of polymorphism.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and for the determination of their purity.

For a compound like this compound, which contains both aromatic and basic functionalities, several chromatographic methods could be employed. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) would be a suitable method for purity assessment. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.

Gas chromatography (GC) could also be a viable technique, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a polar stationary phase would be appropriate for the separation of this compound from related impurities.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to show a major peak corresponding to this compound, with any impurities appearing as smaller, separate peaks. The area of the main peak relative to the total peak area would be used to calculate the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of this compound and related pyrazine derivatives due to its versatility and high resolution. The separation is typically achieved on various stationary phases, with the choice depending on the specific analytical goal.

Reversed-phase (RP) HPLC is a common approach for the analysis of pyrazines. Octadecyl silica (ODS) C18 columns are frequently employed with mobile phases consisting of acetonitrile/water or methanol/water mixtures. nih.govtut.ac.jp For compounds like this compound, which possess both aromatic and amino functional groups, these conditions allow for effective separation from impurities and related compounds. The aromatic phenyl group provides hydrophobicity, leading to retention on the C18 stationary phase, while the polar amino and pyrazine groups influence its interaction with the aqueous-organic mobile phase.

For the separation of closely related pyrazine isomers, specialized columns may be necessary. For instance, polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have been successfully used to separate regio-isomers of pyrazines using mobile phases like hexane/isopropanol. nih.gov Additionally, columns that facilitate separation based on hydrogen bonding, such as the SHARC 1 column, can be employed for the analysis of aminopyrazines. sielc.com

Detection is commonly performed using a UV detector, as the pyrazine ring and the phenyl group in this compound exhibit strong UV absorbance. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. tut.ac.jp For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (HPLC-MS), which allows for the direct determination of the molecular weight and fragmentation pattern of the compound. google.com

Table 1: Illustrative HPLC Conditions for Pyrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Octadecyl silica (ODS) C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | nih.govtut.ac.jp |

| Flow Rate | 0.6 mL/min | tut.ac.jp |

| Detection | UV/PDA (e.g., 270 nm) | tut.ac.jp |

| Temperature | Ambient (25 °C) | tut.ac.jp |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity and for the analysis of volatile pyrazine derivatives in various matrices. The volatility of many pyrazines makes them well-suited for GC analysis. tut.ac.jp

The choice of the GC column is critical for achieving good separation. Fused silica capillary columns with a variety of stationary phases are used. For the analysis of pyrazines in complex mixtures, such as food and flavor samples, polar columns like those with a polyethylene glycol (wax) stationary phase (e.g., SUPELCOWAX® 10) are effective. For general-purpose analysis and when coupled with mass spectrometry, columns with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS) are widely used. nih.gov

For the detection of nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity. nih.gov However, the most common detector coupled with GC is a mass spectrometer (GC-MS). This combination provides both chromatographic separation and mass spectral data, which allows for definitive identification of the compound based on its retention time and mass fragmentation pattern. tut.ac.jp

In some cases, derivatization may be employed to improve the volatility and thermal stability of the analyte, or to enhance its detectability. For amino-containing compounds, derivatization can lead to the formation of derivatives that are more amenable to GC analysis and can be detected with higher sensitivity. researchgate.net

Table 2: Representative GC Conditions for Pyrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) | |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250 - 270 °C | nih.gov |

| Oven Program | Example: 40 °C (5 min) to 230 °C at 4 °C/min | |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, checking the purity of a sample, and for preliminary separation studies. nih.govresearchgate.net

The stationary phase is typically a silica gel plate (e.g., silica gel GF254), which is a polar adsorbent. nih.gov The mobile phase, or eluent, is chosen based on the polarity of the compound. For a compound with intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used to achieve an optimal separation, indicated by an appropriate Retention Factor (Rf) value.

Visualization of the separated spots on the TLC plate is a crucial step, as this compound is a colorless compound. The presence of a fluorescent indicator (F254) in the silica gel allows for the visualization of UV-active compounds under short-wave UV light (254 nm), where they appear as dark spots against a fluorescent green background. nih.govlibretexts.org This is a non-destructive method of visualization.

In addition to UV light, various chemical staining reagents can be used for visualization. These reagents react with the compound to produce a colored spot.

Table 3: Common TLC Visualization Methods

| Visualization Method | Description | Source |

|---|---|---|

| UV Light (254 nm) | Non-destructive method for UV-absorbing compounds on fluorescent plates. | nih.govlibretexts.org |

| Iodine Vapor | Non-specific staining where compounds absorb iodine vapor to appear as brown spots. | libretexts.org |

| p-Anisaldehyde Stain | A general-purpose stain that reacts with many functional groups upon heating to produce colored spots. | libretexts.org |

| Ferric Chloride Stain | Can be used for detecting phenols and other compounds, often requiring heating. | epfl.ch |

Chemiluminescence Derivatization for Analytical Detection

This compound has been investigated as a derivatization reagent in highly sensitive analytical methods based on chemiluminescence. This approach is particularly valuable for the detection of trace amounts of specific analytes in complex biological or environmental samples.

Specifically, this compound is one of several aminopyrazine analogues that can be used as a sensitive and selective chemiluminescence derivatization reagent for pyruvic acid. nih.gov The analytical principle involves a chemical reaction between the aminopyrazine and the target analyte to form a chemiluminescent product.

The process involves the reaction of this compound with pyruvic acid under acidic conditions at an elevated temperature (100°C). nih.gov This reaction produces a Cypridina luciferin (B1168401) derivative. The subsequent detection is based on the light-emitting reaction of this derivative. When the Cypridina luciferin derivative is mixed with hydrogen peroxide in the presence of a strong base, such as potassium t-butoxide, in an organic solvent like dimethylformamide, it emits light (chemiluminescence). nih.gov The intensity of the emitted light is proportional to the concentration of the original analyte (pyruvic acid), which can be measured using a luminometer.

While this compound is effective in this role, studies have compared its performance with other aminopyrazine analogues. For instance, 2-amino-5-(3,4,5-trimethoxyphenyl)pyrazine was found to be more sensitive for the detection of pyruvic acid, yielding a chemiluminescence intensity approximately four times higher than that obtained with this compound. nih.gov

Table 4: Comparison of Aminopyrazine Analogues for Chemiluminescence Derivatization of Pyruvic Acid

| Aminopyrazine Analogue | Relative Sensitivity | Source |

|---|---|---|

| This compound | Baseline | nih.gov |

| 2-amino-5-(4-hydroxyphenyl)pyrazine | Not specified | nih.gov |

| 2-amino-5-(3,4,5-trimethoxyphenyl)pyrazine | ~4 times higher than aminopyrazine | nih.gov |

| 2-aminoquinoxaline | Not specified | nih.gov |

This application highlights the utility of this compound not just as an analyte to be measured, but also as a tool in the analytical chemist's arsenal for the sensitive detection of other important molecules.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is insufficient specific information available in the public domain to generate the detailed article as requested.

The search did not yield dedicated computational and theoretical studies—such as Quantum Chemical Calculations, Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, or specific Structure-Activity Relationship (SAR) and docking simulations—focused exclusively on this compound. While general methodologies and studies on related pyridine (B92270), pyrazole, and other pyrazine derivatives exist, the detailed research findings, data tables, and analyses required to populate the specific sections and subsections of the provided outline for this compound are not present in the available literature.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the requested outline without the necessary foundational research data.

Computational and Theoretical Investigations of 2 Amino 5 Phenylpyrazine

Structure-Activity Relationship (SAR) Studies via Computational Methods

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target like a protein or enzyme.

For 2-Amino-5-phenylpyrazine, a pharmacophore model can be constructed based on its distinct structural characteristics. These features are hypothesized to be crucial for its molecular recognition by biological targets. The primary pharmacophoric features of the this compound scaffold include:

One Hydrogen Bond Donor (HBD): The primary amino (-NH₂) group at the 2-position of the pyrazine (B50134) ring serves as a strong hydrogen bond donor.

Two Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors.

One Aromatic/Hydrophobic Region: The phenyl ring at the 5-position provides a significant hydrophobic and aromatic feature, capable of engaging in various non-covalent interactions.

These elements can be mapped into a 3D model that defines the spatial relationships between them. This model is then used as a query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore, and thus may possess similar biological activity. By identifying molecules with a comparable arrangement of interaction points, researchers can discover new potential drug candidates more efficiently.

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino Group (-NH₂) | Donates a hydrogen atom to an acceptor group (e.g., carbonyl oxygen) on a target protein. |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogen (N1) | Accepts a hydrogen atom from a donor group (e.g., hydroxyl or amide) on a target protein. |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogen (N4) | Accepts a hydrogen atom from a donor group on a target protein. |

| Aromatic/Hydrophobic | 5-Phenyl Group | Engages in π-π stacking, hydrophobic, or cation-π interactions within a binding pocket. |

In Silico Prediction of Reactivity and Selectivity

In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules. These computational approaches provide insights into the electronic structure, helping to identify sites that are susceptible to electrophilic or nucleophilic attack.

For this compound, computational analysis reveals a nuanced reactivity profile:

Nucleophilic Character of the Amino Group: The 2-amino group is a primary site for nucleophilic reactions. Its lone pair of electrons makes it reactive towards electrophiles.

Basicity of Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are basic and can be protonated or act as ligands for metal coordination. DFT calculations can quantify their proton affinity and predict their coordination behavior.

Reactivity of the Aromatic Rings: The pyrazine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to the phenyl ring. Conversely, the phenyl ring, activated by the pyrazine moiety, can undergo electrophilic substitution. Molecular Electrostatic Potential (MEP) maps can visualize these electron-rich and electron-deficient regions, highlighting the most probable sites for chemical reactions. For instance, halogen substitution on the molecule has been shown through DFT calculations to alter the chemical potential and electrophilicity index, thereby tuning its reactive properties chemrxiv.org.

These predictive models are crucial for designing synthetic routes and for understanding the molecule's potential metabolic pathways, as they can forecast how the molecule might be transformed under various chemical or biological conditions.

Table 2: Predicted Reactive Sites and Potential Reactions of this compound

| Site | Predicted Reactivity | Potential Reaction Types | Computational Method |

|---|---|---|---|

| 2-Amino Group (-NH₂) | Nucleophilic | Acylation, Alkylation, Diazotization | NBO Analysis, Fukui Functions |

| Pyrazine Nitrogens | Basic, Nucleophilic | Protonation, Coordination, N-Oxidation | MEP Analysis, Proton Affinity Calculation |

| Phenyl Ring | Susceptible to Electrophilic Attack | Nitration, Halogenation, Friedel-Crafts | MEP Analysis, Frontier Molecular Orbital Theory |

| Pyrazine Ring | Susceptible to Nucleophilic Attack | Nucleophilic Aromatic Substitution (under harsh conditions) | LUMO Map Analysis |

Studies of Non-Covalent Interactions

Non-covalent interactions are critical forces that dictate molecular recognition, self-assembly, and the packing of molecules in the crystalline state unam.mx. These interactions, though individually weaker than covalent bonds, collectively play a dominant role in determining the three-dimensional structure and stability of molecular solids and biological complexes rsc.org. For this compound, understanding its non-covalent interaction profile is essential for crystal engineering and materials science applications. Key non-covalent interactions involving this molecule include hydrogen bonding and π-π stacking.

The structure of this compound is well-suited for the formation of extensive hydrogen bonding networks. The amino group (-NH₂) provides two hydrogen bond donors, while the two nitrogen atoms of the pyrazine ring serve as hydrogen bond acceptors.

In the solid state, these features allow the molecules to self-assemble into predictable supramolecular structures. A common and stable motif observed in related 2-aminopyrazine (B29847) and 2-aminopyrimidine (B69317) structures is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds mdpi.com. This interaction creates a characteristic R²₂(8) ring motif, which is a robust synthon in crystal engineering researchgate.netnih.gov. Beyond this primary dimer formation, the remaining N-H donor and ring nitrogen acceptor sites can engage in further hydrogen bonding with adjacent dimers or solvent molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks researchgate.net. Computational studies can model the geometry and estimate the energetic strength of these bonds, which is crucial for predicting crystal packing and material properties.

Table 3: Typical Hydrogen Bond Parameters in Aminopyrazine-like Structures

| Donor (D) | Acceptor (A) | D-H···A Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H (Amino) | N (Pyrazine) | Intermolecular | 2.9 - 3.2 | 160 - 180 |

| N-H (Amino) | O (e.g., Carboxylic Acid) | Intermolecular | 2.7 - 3.0 | 165 - 180 |

| C-H (Aromatic) | N (Pyrazine) | Intermolecular | 3.2 - 3.5 | 140 - 160 |

The presence of two aromatic systems—the phenyl ring and the pyrazine ring—makes this compound a prime candidate for engaging in π-π stacking interactions. These interactions arise from electrostatic and dispersion forces between the π-electron clouds of aromatic rings and are fundamental to the stability of DNA, proteins, and various synthetic materials nih.gov.

The interaction between the electron-rich phenyl ring and the electron-deficient pyrazine ring can be particularly favorable. Computational studies on interactions between benzene (B151609) and various aromatic heterocycles have shown that dispersion forces are a significant contributor, complemented by electrostatic interactions acs.org. The geometry of these interactions can vary:

Parallel-displaced: The most common and energetically favorable geometry, where the rings are parallel but offset from one another. The optimal offset distance is typically around 1.5 Å acs.org.

T-shaped (edge-to-face): Where the edge of one ring (positive electrostatic potential) points towards the face of the other (negative electrostatic potential).

High-level quantum chemical calculations are used to construct potential energy surfaces for these interactions, allowing for the determination of the most stable geometries and their corresponding interaction energies nih.govacs.org. These stacking interactions, often working in concert with hydrogen bonds, play a crucial role in the dense packing of molecules in the crystalline solid state.

Table 4: Calculated Interaction Energies for Phenyl-Heterocycle Stacking

| Interacting Rings | Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Benzene-Benzene | Parallel-displaced | ~3.4 | -2.5 to -3.0 |

| Benzene-Pyridine | Parallel-displaced | ~3.5 | -3.0 to -3.5 |

| Benzene-Pyrimidine | Parallel-displaced | ~3.4 | -3.5 to -4.0 |

Note: Data represents typical values from computational studies on model systems to illustrate the strength of such interactions acs.orgnih.gov. The specific values for this compound would require dedicated calculations.

Biological and Medicinal Chemistry Research Involving 2 Amino 5 Phenylpyrazine

Antimycobacterial Activity and Mechanism of Action

Derivatives of 2-amino-5-phenylpyrazine have been a focal point of research aimed at combating the growing threat of drug-resistant mycobacterial infections. As structural analogs of the frontline antitubercular drug pyrazinamide (B1679903), these compounds have been designed and synthesized to explore new therapeutic avenues against Mycobacterium tuberculosis and other pathogenic mycobacteria. nih.gov

Numerous studies have evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. A series of 5-alkylamino-N-phenylpyrazine-2-carboxamides were tested for their inhibitory activity against the attenuated M. tuberculosis H37Ra strain. nih.gov Several of these compounds demonstrated significant potency, with Minimum Inhibitory Concentration (MIC) values in the micromolar range. For instance, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide showed a notable MIC of 0.78 µg/mL. nih.gov Similarly, a study on 5-chloro-N-phenylpyrazine-2-carboxamides found that most of the thirty synthesized compounds were active against the virulent M. tuberculosis H37Rv strain, with MICs often ranging from 1.56 to 6.25 µg/mL. nih.govnih.gov

| Compound Name | Mycobacterium Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 | nih.gov |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | nih.govnih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 | nih.govnih.gov |

The activity of these compounds extends beyond M. tuberculosis to include atypical mycobacteria, which are often naturally resistant to standard drugs like pyrazinamide. nih.gov 5-Chloropyrazinamide (5-Cl-PZA), an analog, has demonstrated a broad spectrum of activity against species such as M. kansasii, M. smegmatis, M. fortuitum, and M. avium. nih.gov In a study of 5-chloro-N-phenylpyrazine-2-carboxamides, several derivatives were also screened against M. kansasii and two strains of M. avium. nih.govnih.gov One of the most effective compounds, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited these atypical strains with an MIC of 12.5 µg/mL. nih.gov This demonstrates the potential of this chemical class to address a wider range of mycobacterial infections.

The mechanism of action for pyrazinamide and its analogs is linked to the disruption of the mycobacterial cell wall. patsnap.com The cell wall of Mycobacterium tuberculosis is a complex and lipid-rich structure, with mycolic acids being crucial long-chain fatty acids that provide a protective barrier. nottingham.ac.uk The synthesis of these fatty acids is therefore a prime target for antimycobacterial drugs. Pyrazinamide's active form, pyrazinoic acid (POA), interferes with the synthesis of these vital cell wall components. patsnap.comdrugbank.com By inhibiting fatty acid synthesis, these compounds disrupt the integrity of the cell wall, ultimately leading to bacterial cell death.

A primary molecular target for pyrazinamide and its derivatives is the mycobacterial fatty acid synthase I (FAS-I) system. patsnap.comdrugbank.comdroracle.ai This enzyme is essential for the de novo synthesis of fatty acids required for the bacterium's survival and growth. drugbank.com The active form of pyrazinamide, pyrazinoic acid, inhibits FAS-I, thereby blocking the production of mycolic acid precursors. patsnap.com Studies on 5-chloropyrazinamide (5-Cl-PZA) have confirmed that it also inhibits FAS-I. nih.govnih.gov Further investigations using Saturation Transfer Difference NMR experiments revealed that 5-Cl-PZA competitively binds to the NADPH binding site of FAS-I, showing a higher affinity than pyrazinamide itself. nih.gov This inhibition of a critical biosynthetic pathway is a key element of the antimycobacterial effect of this class of compounds.

The development of this compound compounds is intrinsically linked to the established antitubercular drug, pyrazinamide (PZA). nih.gov PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. patsnap.comresearchgate.net Much of the research in this area involves structural modifications of the core pyrazine ring to create novel PZA derivatives with improved potency, a broader spectrum of activity, or efficacy against PZA-resistant strains. nih.govnih.gov For example, the analog 5-chloropyrazinamide (5-Cl-PZA) is active against atypical mycobacteria that are naturally resistant to PZA. nih.gov These studies consistently position new pyrazine-based compounds in relation to PZA, using it as a benchmark for activity and mechanistic understanding.

Anticancer Research and Cytotoxicity Evaluations

In addition to antimycobacterial research, derivatives of 2-aminopyrazine (B29847) have been investigated for their potential as anticancer agents. Various studies have synthesized and evaluated these compounds for their cytotoxic effects against a range of human cancer cell lines.

A series of novel 2-aminopyrazine derivatives were evaluated for their inhibitory activities against MDA-MB-231 (breast cancer) and H1975 (lung cancer) cell lines. benthamdirect.com One compound, designated 3e, demonstrated potent antitumor activity with IC50 values of 5.66 µM against MDA-MB-231 cells and 11.84 µM against H1975 cells. benthamdirect.com Further analysis indicated that this compound likely exerts its effect by selectively inhibiting the SHP2 enzyme and inducing apoptosis. benthamdirect.com Other research on imidazo[1,2-a]pyrazine (B1224502) derivatives also showed significant anticancer activities when tested against Hep-2, HepG2, MCF-7, and A375 cancer cell lines. rsc.org

When developing potent antimycobacterial agents, it is crucial to assess their toxicity toward human cells to ensure a favorable therapeutic window. Consequently, cytotoxicity evaluations are a standard component of this research. For example, the antimycobacterial 5-alkylamino-N-phenylpyrazine-2-carboxamides were tested for in vitro cytotoxicity in the human liver cancer cell line HepG2. nih.gov Promisingly, several compounds with high antimycobacterial activity, such as 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide, exhibited low cytotoxicity. nih.gov Similarly, hydroxyl-substituted 5-chloro-N-phenylpyrazine-2-carboxamides showed decreased in vitro cytotoxicity, with one compound being rated as non-toxic in two different cell line models. nih.govnih.gov

| Compound Class/Name | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3e (2-aminopyrazine derivative) | MDA-MB-231 (Breast Cancer) | 5.66 µM | benthamdirect.com |

| Compound 3e (2-aminopyrazine derivative) | H1975 (Lung Cancer) | 11.84 µM | benthamdirect.com |

| GS493 (SHP2 Inhibitor Control) | MDA-MB-231 (Breast Cancer) | 25.02 µM | benthamdirect.com |

| GS493 (SHP2 Inhibitor Control) | H1975 (Lung Cancer) | 19.08 µM | benthamdirect.com |

| Imidazo[1,2-a]pyrazine derivative (12b) | MCF-7 (Breast Cancer) | 11 µM | rsc.org |

| Imidazo[1,2-a]pyrazine derivative (12b) | HepG2 (Liver Cancer) | 13 µM | rsc.org |

In Vitro Cytotoxicity Assays

While direct studies on the in vitro cytotoxicity of this compound are not extensively documented in publicly available research, the broader class of pyrazine and aminopyrazine derivatives has been the subject of numerous investigations for their potential as anticancer agents. The pyrazine scaffold is recognized for its presence in a variety of biologically active compounds, and its derivatives have shown a range of cytotoxic activities against various cancer cell lines. benthamdirect.com

For instance, a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activity against MCF-7 and HeLa cancer cell lines, with IC50 values in the sub-micromolar range. rsc.org The mechanism of action for some of these derivatives was found to involve the induction of apoptosis through the generation of reactive oxygen species and the modulation of key signaling pathways such as RAS/Raf/MEK/ERK and PI3K/AKT/mTOR. rsc.org

Furthermore, research on other nitrogen-containing heterocyclic compounds, structurally related to aminopyrazines, has provided insights into their cytotoxic potential. For example, fluorinated Schiff bases derived from 2-aminophenylhydrazines exhibited strong cytotoxic effects on the A549 lung cancer cell line, with an IC50 value as low as 0.64 μM for one of the compounds. nih.gov The mode of cell death was identified as apoptosis, characterized by chromatin condensation and the expression of cleaved caspase-3. nih.gov

In another study, new derivatives of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including bladder (HCV29T), rectal (SW707), lung (A549), and breast (T47D) cancer cells. nih.gov Some of these compounds showed a higher antiproliferative effect than the standard chemotherapeutic drug cisplatin (B142131). nih.gov

Similarly, a comprehensive investigation into 2-amino-4,6-diphenylnicotinonitriles revealed that some of these compounds displayed exceptional cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, even surpassing the potency of Doxorubicin. nih.gov

While these findings highlight the potential of the broader chemical space around aminopyrazine for cytotoxic activity, it is important to note that the specific cytotoxic profile of this compound remains to be fully elucidated through direct experimental evaluation.

Table 1: In Vitro Cytotoxicity of Selected Heterocyclic Compounds

| Compound Class | Cell Line(s) | IC50 Values | Reference |

|---|---|---|---|

| Fluorinated Schiff Bases | A549 (Lung Cancer) | 0.64 μM (for compound 6) | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231, MCF-7 (Breast Cancer) | 1.81 ± 0.1 μM, 2.85 ± 0.1 μM (for compound 3) | nih.gov |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa (Breast, Cervical Cancer) | 0.48 ± 0.11 μM, 0.74 ± 0.13 μM (for compound 7b) | rsc.org |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Various | Higher than cisplatin for some compounds | nih.gov |

Inhibition of Kinase Activity (e.g., Syk Kinase)

The this compound scaffold has been identified as a promising framework for the development of kinase inhibitors, particularly targeting Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for the treatment of inflammatory diseases and certain types of cancer. nih.govnih.gov

A study focused on pyrazine-based Syk kinase inhibitors described a series of aminopyrazine derivatives with the ability to inhibit Syk activity and degranulation in LAD2 cells. nih.gov Through optimization of the carboxamide motif, researchers were able to develop compounds with significant inhibitory activity against Syk. nih.gov

Further research into pyrazolopyrazin-3-amine and pyrazolopyrimidine-3-amine derivatives also identified potent Syk inhibitors. nih.gov One particular compound, 6h, demonstrated promising inhibition in both enzymatic and B-lymphoma cell proliferation assays. nih.gov This compound was also shown to dose-dependently inhibit the activation of the Syk signaling pathway in human B-cell lymphoma cells, suggesting its potential as a lead compound for further development. nih.gov

The molecular interactions between pyrazine-based compounds and protein kinases have been analyzed, revealing that the pyrazine ring can participate in a variety of binding interactions, including hydrogen bonds and π-interactions. acs.org This versatility in forming interactions contributes to the potential of the pyrazine scaffold in designing selective and potent kinase inhibitors.

While the direct inhibitory activity of this compound on Syk kinase has not been explicitly detailed, the successful development of potent inhibitors based on the broader aminopyrazine and pyrazolopyrazine scaffolds underscores the potential of this chemical class in targeting Syk and other kinases.

Table 2: Syk Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound Class | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Aminopyrazine derivatives | Enzymatic and cellular assays | Inhibition of Syk kinase activity and LAD2 cell degranulation. | nih.gov |

| Pyrazolopyrazin-3-amine derivatives | Enzymatic and cell proliferation assays | Compound 6h showed promising Syk inhibition and inhibited B-lymphoma cell proliferation. | nih.gov |

Modulation of Biological Targets and Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with various biological targets and the subsequent modulation of intracellular signaling pathways. The heteroaromatic nature of the pyrazine ring allows for a combination of polar and nonpolar interactions with protein targets. acs.org

Systematic analysis of the Protein Data Bank (PDB) has shown that the most frequent interaction of pyrazine-based ligands with proteins is a hydrogen bond to the pyrazine nitrogen atom, which acts as an acceptor. acs.org Additionally, weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and coordination to metal ions have also been observed. acs.org This diverse interaction profile enables pyrazine derivatives to bind to a wide range of biological targets.

For instance, in the context of cancer, pyrazine derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. rsc.org As mentioned previously, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are critical for cancer cell growth and survival. rsc.org

In the realm of inflammatory responses, aminopyrazine derivatives have been designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov These compounds were effective in suppressing the lipopolysaccharide (LPS)-stimulated production of TNFα in THP-1 cells, a key inflammatory cytokine. nih.gov

While the specific biological targets and pathways modulated by the parent compound this compound are not yet fully characterized, the research on its derivatives suggests a broad potential for this chemical scaffold to interact with and modulate a variety of biologically important proteins and pathways.

Antimicrobial and Anti-Infective Properties

Antibacterial Efficacy

Derivatives of this compound have demonstrated potential as antibacterial agents. A study on a series of novel 5-amino-N-phenylpyrazine-2-carboxamides revealed moderate antibacterial activity for one of the compounds, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide, against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 μM. However, none of the compounds in this particular series were effective against the tested mycobacterial strains, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium, at concentrations up to 100 μg/mL.

In a broader context, pyrazine-containing thiazolines and thiazolidinones have been synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds exhibited significant in vitro antibacterial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and S. typhi) bacteria. nih.gov This suggests that the pyrazine ring is a valuable component for antimicrobial activity. nih.gov

The synthesis of 4-aminopyrazolo[1,5-a]pyrazines also yielded compounds with moderate bactericidal activity against S. aureus 209, B. subtilis ATCC 6633, and M. luteus ATCC 4698. nuph.edu.ua

These findings indicate that while the core this compound structure may possess some inherent antibacterial potential, chemical modifications can significantly enhance its efficacy and spectrum of activity.

Table 3: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | MIC = 62.5 μM | |

| Pyrazine containing thiazolines | S. aureus, B. subtilis, E. coli, S. typhi | Significant activity | nih.gov |

| 4-aminopyrazolo[1,5-a]pyrazines | S. aureus, B. subtilis, M. luteus | Moderate activity (31.25-250 μg/ml) | nuph.edu.ua |

Antifungal Activity

While direct studies on the antifungal properties of this compound are limited, research on related pyrazine derivatives suggests potential in this area. For instance, a study on 4-aminopyrazolo[1,5-a]pyrazines demonstrated moderate antifungal activity against Candida albicans 669/1080 and Candida krusei ATCC 6258, with active concentrations ranging from 31.25 to 250 μg/ml. nuph.edu.ua

Another investigation into pyrazine analogs of chalcones, specifically (E)-1-(5-isopropylpyrazin-2-yl)-3-(subst. phenyl)prop-2-en-1-ones, found that the antifungal potency was influenced by substituents on the B-ring of the chalcone (B49325) structure. nih.gov Compounds with electron-withdrawing groups tended to exhibit higher antifungal activity. nih.gov

Furthermore, pyrrolo[1,2-a]pyrazines, which are structurally related to the core compound, have shown potent antifungal effects against several Candida species, including multidrug-resistant strains. mdpi.com

Although a series of 5-amino-N-phenylpyrazine-2-carboxamides did not show any antifungal activity, the broader body of research on pyrazine-containing heterocycles indicates that this chemical class is a promising starting point for the development of novel antifungal agents.

Pharmacological Profile and Preclinical Investigations

The exploration of this compound in medicinal chemistry has primarily centered on its utility as a foundational structure for the synthesis of more complex molecules with potential therapeutic applications. While direct and extensive pharmacological studies on this compound itself are not widely available in published literature, its structural attributes make it a significant starting point for the development of novel bioactive compounds.

Detailed in vitro and in vivo efficacy studies focusing specifically on this compound are not extensively documented in publicly accessible scientific literature. The primary value of this compound lies in its role as a versatile chemical scaffold. Its structure, which incorporates a reactive amino group and a phenyl substituent on a pyrazine core, provides a template for chemical modifications aimed at creating new derivatives with tailored biological activities.

Researchers have utilized this compound as an intermediate in the synthesis of a variety of molecules, including potential anti-cancer and antibiotic agents. For instance, it has been a building block in the development of 5-amino-N-phenylpyrazine-2-carboxamides and 6-arylpyrazine-2-carboxamides, which have been investigated as potential inhibitors for various diseases. The adaptability of the this compound core allows for the introduction of diverse functional groups, enabling chemists to systematically explore the structure-activity relationships of the resulting novel compounds. However, the efficacy data pertains to these more complex derivatives rather than to the parent compound itself.

Comprehensive preclinical toxicology and safety studies on this compound have not been extensively published. The available safety information is primarily derived from safety data sheets provided by chemical suppliers, which outline hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). sigmaaldrich.com

Based on available data, this compound has been assigned the following GHS hazard classifications:

| Hazard Code | Hazard Statement | Description |

|---|---|---|

| H301 | Toxic if swallowed | Indicates that acute oral toxicity is a significant hazard. Ingestion of the substance can cause serious health damage or may be fatal. bradycanada.caherts.ac.ukmsds-europe.com |

| H317 | May cause an allergic skin reaction | This classification suggests that the compound is a skin sensitizer. Repeated skin contact may lead to an allergic reaction in susceptible individuals. bradycanada.caherts.ac.ukmsds-europe.com |

| H319 | Causes serious eye irritation | Contact with the eyes may cause significant irritation, which is more severe than reversible irritation but does not cause permanent tissue damage. bradycanada.caherts.ac.ukmsds-europe.com |

These classifications indicate that this compound should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye contact, and measures should be taken to prevent ingestion. geneseo.edu The storage class for this compound is designated as 6.1C, which applies to combustible, acute toxic category 3 compounds or those causing chronic effects. sigmaaldrich.com It is important to note that these are hazard classifications and not a detailed toxicological profile, which would require extensive in vitro and in vivo studies, such as acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments.

Applications in Materials Science and Photophysical Studies

Coordination Chemistry and Metal Complexes

The coordination chemistry of 2-amino-5-phenylpyrazine is a significant area of research, with a particular focus on its interaction with metal ions to form coordination complexes and polymers.